Dual BCRP/P-gp Inhibitory Phenotype is Specific to Cyclopropyl-Containing Quinazolinamines; N-Methyl and N-Phenyl Analogs Show Different Transporter Selectivity
In a head-to-head comparison within a unified quinazolinamine SAR study, cyclopropyl-containing compound 22 demonstrated dual inhibition of both BCRP and P-gp, a phenotype not uniformly shared by closely related N-alkyl and N-aryl analogs. Compounds 4–5, 22–24, and 27 were identified as dual inhibitors, whereas azide-containing compound 33 was a selective BCRP inhibitor. While the specific 6-bromo analog was not the lead compound in this study, the SAR establishes that the cyclopropyl group is a determinant of dual-transporter activity. Substituting the cyclopropyl for other groups alters the inhibition profile [1].
| Evidence Dimension | Transporter inhibition phenotype (BCRP and P-gp) |
|---|---|
| Target Compound Data | Cyclopropyl-containing quinazolinamine (compound 22) identified as dual BCRP and P-gp inhibitor [1] |
| Comparator Or Baseline | Azide-containing quinazolinamine (compound 33): selective BCRP inhibitor only; other N-substituted analogs show variable selectivity [1] |
| Quantified Difference | Not directly quantified for the exact 6-bromo-cyclopropyl analog; inferred from the cyclopropyl congener's dual activity profile vs. selective or inactive analogs in the same series. |
| Conditions | BCRP-overexpressing H460/MX20 cells; P-gp overexpressing cell models; mitoxantrone accumulation assay |
Why This Matters
For a procurement decision, knowing which substituents confer dual vs. selective transporter inhibition is critical: researchers investigating dual BCRP/P-gp mechanisms require the cyclopropyl scaffold, while single-transporter studies may prefer the azide analog for BCRP-only probing.
- [1] Krapf MK, Gallus J, Wiese M. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Biomolecules. 2023;13(2):253. doi:10.3390/biom13020253 View Source
